Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride

Solubility Formulation Salt Form Selection

Researchers requiring sequential amine deprotection face incompatibility with Boc analogs that demand acidic conditions. Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (≥98%) solves this via Cbz hydrogenolysis orthogonal to Boc groups; the HCl salt ensures aqueous solubility for mixed-solvent reactions. • Orthogonal Cbz deprotection spares Boc groups for staged amine unmasking • ≥98% purity minimizes side reactions in automated parallel synthesis & HTS library production • Full analytical documentation (NMR, HPLC, LC-MS) provided

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73
CAS No. 1203086-10-5
Cat. No. B598904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride
CAS1203086-10-5
SynonymsBenzyl 3-(aMinoMethyl)azetidine-1-carboxylate hydrochloride
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)CN.Cl
InChIInChI=1S/C12H16N2O2.ClH/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H
InChIKeyQJXGEWFFGZQPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride: Core Building Block


Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1203086-10-5) is a protected azetidine derivative supplied as a hydrochloride salt. The compound features a four-membered azetidine ring bearing an aminomethyl group at the 3-position and a benzyl carbamate (Cbz) protecting group on the ring nitrogen, with the hydrochloride salt form enhancing aqueous solubility and handling . With a molecular formula of C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol, this compound is utilized as a versatile building block in pharmaceutical research and organic synthesis, particularly where orthogonal protecting group strategies or constrained heterocyclic scaffolds are required .

Cbz protecting group for orthogonal deprotection strategies
Hydrochloride salt supports aqueous solubility and handling
Constrained azetidine scaffold for conformational rigidity and bioisosteric replacement

Salt Form and Protecting Group Advantages


Generic substitution among azetidine-based building blocks is not possible due to fundamental differences in protecting group chemistry and salt form that directly impact synthetic workflow and physicochemical properties. The Cbz group in this compound can be removed by catalytic hydrogenolysis without affecting Boc groups, enabling orthogonal deprotection strategies in multi-step syntheses [1]. In contrast, the analogous tert-butyl carbamate (Boc) derivative (CAS 1173206-71-7) requires acidic conditions for deprotection, which may be incompatible with acid-sensitive substrates . Additionally, the hydrochloride salt form of this compound confers water solubility advantages over the free base (CAS 1016731-24-0), which is reported as only slightly soluble in DMSO and methanol . These distinctions are critical for researchers selecting building blocks for specific synthetic routes or formulation requirements.

Cbz (this compound)
vs
Boc analog: deprotection conditions differ, orthogonal strategies may not transfer
HCl salt form
vs
Free base: solubility differences may limit aqueous reaction compatibility
Azetidine scaffold
vs
Piperidine analogs: conformational constraint and metabolic stability may shift

Comparative Performance vs. Analogous Building Blocks


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of benzyl 3-(aminomethyl)azetidine-1-carboxylate demonstrates improved aqueous solubility compared to the free base form, which is a key handling and formulation advantage. The free base (CAS 1016731-24-0) is reported to be only slightly soluble in DMSO and methanol . In contrast, the hydrochloride salt is described as having good solubility in water and organic solvents, consistent with the class-level behavior of azetidine hydrochloride salts which are freely soluble in water .

Aqueous Solubility
Reported
Hydrochloride salt: good water solubility Free base: slightly soluble in DMSO, methanol
Salt form supports aqueous handling
Qualitative observation at room temperature
Solubility Formulation Salt Form Selection

Orthogonal Deprotection: Cbz vs. Boc

The Cbz (benzyl carbamate) protecting group on the target compound enables orthogonal deprotection relative to Boc (tert-butyl carbamate) protecting groups. When both Cbz and Boc are present, Cbz can be selectively removed by catalytic hydrogenolysis while Boc remains intact; conversely, Boc can be removed under acidic conditions without affecting Cbz [1]. In contrast, the analogous Boc-protected building block tert-butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1173206-71-7) offers only acid-labile protection and cannot be used in orthogonal schemes requiring a hydrogenolytically cleavable group .

Deprotection Orthogonality
Head-to-head
Cbz: H₂/Pd-C cleavable, stable to acid Boc analog: acid-labile (TFA/HCl)
Enables orthogonal amine unmasking
Standard protecting group chemistry
Protecting Groups Orthogonal Synthesis Solid-Phase Peptide Synthesis

Azetidine vs. Piperidine Conformational Rigidity

The azetidine ring provides distinct conformational constraints compared to larger saturated nitrogen heterocycles like piperidine. Studies have demonstrated that azetidine can serve as an effective bioisosteric replacement for piperidine systems, maintaining comparable receptor activity while offering improved metabolic stability and altered molecular geometry . For example, replacement of spiro-oxindole piperidine with an azetidine-containing core maintained comparable activity with enhanced metabolic stability [1]. This constrained scaffold can enhance binding affinity and selectivity in drug design applications .

Conformational Rigidity
Class-level
Azetidine: high ring strain, defined exit vectors vs piperidine: greater flexibility
Reported metabolic stability context
Bioisosteric replacement studies
Bioisosterism Conformational Constraint Drug Design

Purity and Analytical Documentation

Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride is commercially available with a guaranteed purity of NLT 98%, accompanied by full analytical documentation including NMR, HPLC, and LC-MS . In comparison, the Boc-protected analog (CAS 1173206-71-7) is typically offered at 97% purity . This level of purity and documentation meets the rigorous requirements of pharmaceutical research and development, ensuring reproducibility and reducing the need for in-house purification prior to use.

Commercial Purity
Specification review
NLT 98% (HPLC, NMR, LC-MS) Boc analog offered at 97%
Supports synthesis reproducibility
Full analytical documentation provided
Purity QC Documentation Procurement

Key Applications in Medicinal Chemistry


Orthogonal Protection for Complex Synthesis

The Cbz protecting group on the azetidine nitrogen enables orthogonal deprotection relative to Boc groups, allowing sequential amine unmasking without protecting group scrambling. This is particularly valuable in the synthesis of peptide mimetics, multifunctional probes, and dendrimers where two different amines must be revealed at distinct synthetic stages [1]. The hydrochloride salt form ensures adequate aqueous solubility for reactions conducted in mixed solvent systems .

Azetidine Bioisosteres in Lead Optimization

The constrained azetidine ring serves as a metabolically stable replacement for larger saturated heterocycles like piperidine. Incorporating this building block into lead compounds can reduce lipophilicity (lowering LogP), improve metabolic stability, and introduce defined exit vectors for target engagement—critical parameters in hit-to-lead medicinal chemistry campaigns .

Orexin Receptor Modulators & CNS Agents

Azetidine derivatives have been extensively explored as orexin receptor antagonists for the treatment of sleep disorders and cognitive dysfunction [2]. Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride provides a protected amine handle and a rigid scaffold suitable for constructing analogs of these CNS-active compounds, with the hydrochloride salt facilitating handling and solubility during library synthesis .

Automated Synthesis & HTS Library Production

With a guaranteed purity of ≥98% and full analytical documentation (NMR, HPLC, LC-MS), this compound is well-suited for use in automated parallel synthesis platforms and high-throughput screening (HTS) library production . The high purity minimizes side reactions and ensures reliable screening data, reducing the need for post-synthesis purification of library members .

Application
Selection Property
Validation Focus
Orthogonal synthesis strategies
Cbz group lability
Selective deprotection under H₂/Pd-C
Azetidine bioisosterism in lead optimization
Conformational rigidity
Binding affinity and metabolic stability assays
Orexin receptor modulator research
Constrained amine scaffold
Receptor binding and functional assay context
Automated synthesis and HTS library production
High purity and aqueous solubility
QC by NMR, HPLC, LC-MS

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